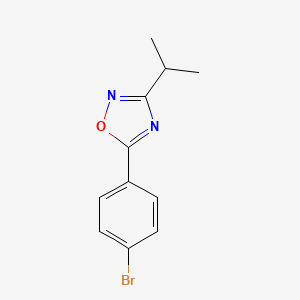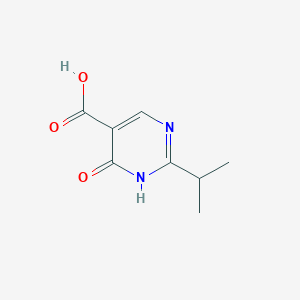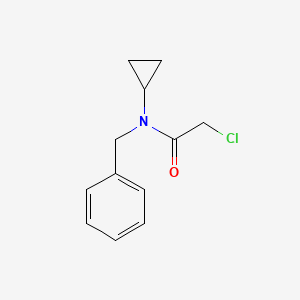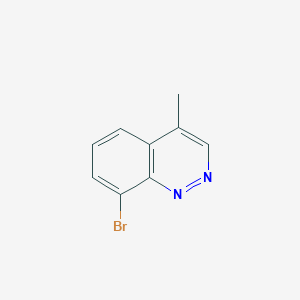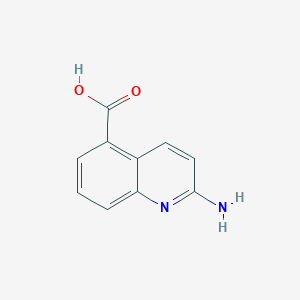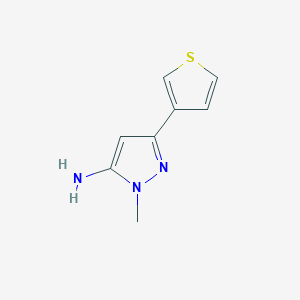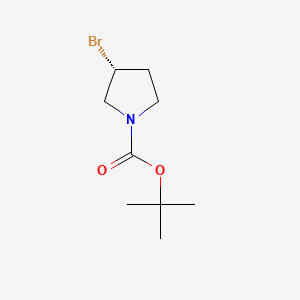
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
Tert-butyl esters are a type of ester, a class of organic compounds that are derived from carboxylic acids . They are often used as protecting groups in organic synthesis . The tert-butyl group is attached to the oxygen atom of the ester, and the part of the molecule derived from the carboxylic acid has three carbon atoms .
Synthesis Analysis
Tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters and di-tert-butyl dicarbonate . This process is catalyzed by palladium acetate and triphenylphosphine . Another method involves the reaction of tert-butyl esters with SOCl2 at room temperature, which provides acid chlorides in very good yields .
Molecular Structure Analysis
The molecular structure of tert-butyl esters involves a tert-butyl group (a carbon atom bonded to three methyl groups) attached to an oxygen atom, which is part of the ester functional group .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be deprotected using aqueous phosphoric acid, a mild and environmentally benign reagent . They can also be converted to other functional groups, such as acid chlorides, by reacting with SOCl2 at room temperature .
Aplicaciones Científicas De Investigación
Peptide Synthesis
®-1-Boc-3-bromopyrrolidine: is extensively used in peptide synthesis as a protected form of amino acids . The tert-butyl ester group serves as a protecting group for carboxylic acids, which is crucial during the synthesis of peptides. It allows for the selective reaction of amino groups while keeping the carboxylic group inert .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of drug precursors . Its stability and reactivity make it an ideal candidate for creating complex molecules that can be used in drug development, especially for targeting neurological disorders where pyrrolidine structures are often key components .
Organic Synthesis
The tert-butyl ester group of ®-1-Boc-3-bromopyrrolidine is valuable in organic synthesis. It provides stability against various nucleophiles and reducing agents , and its removal is conveniently achieved under acidic conditions. This makes it a versatile intermediate in the synthesis of a wide range of organic compounds .
Material Science
In the field of material science, ®-1-Boc-3-bromopyrrolidine can be used to modify the surface properties of materials. The bromo group in the compound can participate in further chemical reactions that lead to the development of new materials with desired properties .
Bioconjugation
This compound finds application in bioconjugation techniques where it is used to attach biomolecules to various surfaces or other molecules. The tert-butyl ester acts as a protective group that can be removed after the conjugation process is complete .
Catalysis
®-1-Boc-3-bromopyrrolidine: can act as a ligand or a structural component in catalysts used for chemical reactions. Its unique structure can influence the reactivity and selectivity of the catalytic process .
Agrochemical Research
In agrochemical research, the tert-butyl ester group is used to create pesticides and herbicides . The stability of the tert-butyl group ensures that the active ingredients remain effective until they reach the target organisms .
Environmental Science
The compound is also relevant in environmental science, particularly in the study of organic pollutants . Its brominated structure can serve as a model compound for understanding the behavior of brominated organic compounds in the environment .
Mecanismo De Acción
The mechanism of action for the reactions involving tert-butyl esters typically involves nucleophilic acyl substitution . In the case of the deprotection reaction, the tert-butyl ester is reacted with aqueous phosphoric acid, which acts as a nucleophile and attacks the carbonyl carbon of the ester, leading to the removal of the tert-butyl group .
Safety and Hazards
Direcciones Futuras
The use of tert-butyl esters in organic synthesis is a well-established field, and new methods and applications continue to be developed. For example, recent research has focused on developing safer and more environmentally friendly methods for the deprotection of tert-butyl esters . Future research may also explore new ways to synthesize tert-butyl esters and expand their applications in various fields of chemistry.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTKPXFJOXKUEY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653093 | |
| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
569660-97-5 | |
| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

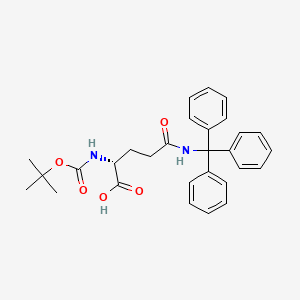


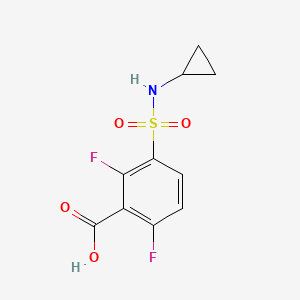
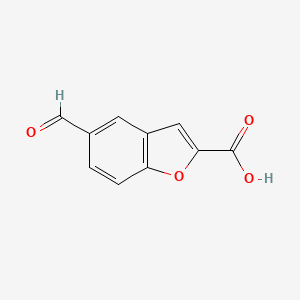
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
(propan-2-yl)amine](/img/structure/B1517330.png)
